molecular formula C12H16F2N4O B7025314 4-[4-(difluoromethyl)piperidin-1-yl]-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine

4-[4-(difluoromethyl)piperidin-1-yl]-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine

Cat. No.: B7025314
M. Wt: 270.28 g/mol
InChI Key: PBTSKESIUDKIDR-UHFFFAOYSA-N
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Description

4-[4-(difluoromethyl)piperidin-1-yl]-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine is a complex organic compound that features a piperidine ring substituted with a difluoromethyl group and a pyrimido[5,4-b][1,4]oxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(difluoromethyl)piperidin-1-yl]-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine typically involves multiple steps, starting with the preparation of the piperidine ring and the pyrimido[5,4-b][1,4]oxazine core. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Construction of the Pyrimido[5,4-b][1,4]oxazine Core: This can be synthesized through a series of condensation reactions involving appropriate starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(difluoromethyl)piperidin-1-yl]-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(difluoromethyl)piperidin-1-yl]-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[4-(difluoromethyl)piperidin-1-yl]-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the piperidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Difluoromethyl)piperidin-1-yl)aniline
  • 1-(4-Fluorobenzyl)piperidin-4-yl
  • 1-(3,4-Dichlorobenzyl)piperidin-4-yl

Uniqueness

4-[4-(difluoromethyl)piperidin-1-yl]-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine is unique due to its specific combination of a difluoromethyl group and a pyrimido[5,4-b][1,4]oxazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[4-(difluoromethyl)piperidin-1-yl]-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N4O/c13-10(14)8-1-4-18(5-2-8)12-9-11(16-7-17-12)15-3-6-19-9/h7-8,10H,1-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTSKESIUDKIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C2=NC=NC3=C2OCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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